4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate is a chemical compound that features a morpholine ring, an ethyl carbamoyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-(morpholin-4-yl)ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenylboronic acid
- 4-({[2-(Morpholin-4-yl)ethyl]carbamoyl}amino)-4-oxobutanoic acid
- 4-({4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid
Uniqueness
4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and phenyl acetate moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[4-(2-morpholin-4-ylethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C15H20N2O4/c1-12(18)21-14-4-2-13(3-5-14)15(19)16-6-7-17-8-10-20-11-9-17/h2-5H,6-11H2,1H3,(H,16,19) |
InChI Key |
QBMWQZOKJCREOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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